molecular formula C16H19N3 B12735676 1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene CAS No. 84298-38-4

1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene

Cat. No.: B12735676
CAS No.: 84298-38-4
M. Wt: 253.34 g/mol
InChI Key: DTWQACWQFXKNTN-UHFFFAOYSA-N
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Description

1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene is a complex organic compound with a unique triazacyclohepta structure

Preparation Methods

The synthesis of 1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Chemical Reactions Analysis

1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1,2,4,5,6,7-Hexahydro-2,4-dimethyl-3,4,7a-triazacyclohepta(j,k)fluorene can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.

    Indene derivatives: These compounds have a similar tricyclic structure but differ in their substitution patterns and chemical properties.

The uniqueness of this compound lies in its specific triazacyclohepta structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

84298-38-4

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

3,6-dimethyl-4,6,10-triazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),4,11,13,15-pentaene

InChI

InChI=1S/C16H19N3/c1-11-10-13-12-6-3-4-7-14(12)19-9-5-8-18(2)16(17-11)15(13)19/h3-4,6-7,11H,5,8-10H2,1-2H3

InChI Key

DTWQACWQFXKNTN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C3C(=N1)N(CCCN3C4=CC=CC=C24)C

Origin of Product

United States

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